[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol
Overview
Description
[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol: is a versatile chemical compound extensively used in scientific research for its unique properties. It is characterized by the presence of an aminophenyl group attached to a pyrrolidine ring, which is further connected to a methanol group. This compound finds applications in various fields including drug discovery, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Aminophenyl)pyrrolidin-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Aminophenyl)pyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions, where functional groups on the aminophenyl or pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidines, ketones, aldehydes, and other derivatives that retain the core structure of this compound.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(2-Aminophenyl)pyrrolidin-2-yl]methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is used in biological research to study its effects on cellular processes and pathways. It can act as a ligand or inhibitor in various biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound finds applications in material science, where it is used to create novel materials with specific properties. It is also employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which [1-(2-Aminophenyl)pyrrolidin-2-yl]methanol exerts its effects involves its interaction with molecular targets and pathways within cells. It may bind to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact mechanism can vary depending on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic amine that serves as a precursor for more complex derivatives.
Piperidine: Another cyclic amine with similar structural features but different chemical properties.
Azepane: A seven-membered ring compound with applications in organic synthesis.
Uniqueness: What sets [1-(2-Aminophenyl)pyrrolidin-2-yl]methanol apart from these similar compounds is its specific combination of an aminophenyl group with a pyrrolidine ring and a methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for a wide range of applications .
Properties
IUPAC Name |
[1-(2-aminophenyl)pyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-2,5-6,9,14H,3-4,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZCFSWWOWUBPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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